2,4,6-三氯苯基异氰酸酯

描述

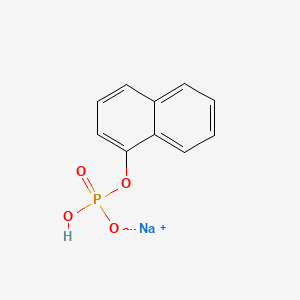

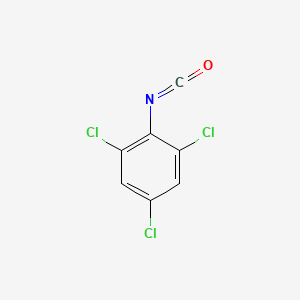

2,4,6-Trichlorophenyl isocyanate is a chemical compound with the linear formula C7H2Cl3NO . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of 2,4,6-Trichlorophenyl isocyanate is 222.46 . Its molecular formula is C7H2Cl3NO .

Physical And Chemical Properties Analysis

2,4,6-Trichlorophenyl isocyanate is a solid at 20°C . It has a melting point of 72-75°C . It’s important to note that Sigma-Aldrich does not provide analytical data for this product .

科学研究应用

医药:药物合成

2,4,6-三氯苯基异氰酸酯: 用于合成各种药物化合物。 它与胺和醇的反应性使其成为构建脲和氨基甲酸酯的宝贵中间体,而脲和氨基甲酸酯在各种治疗药物中普遍存在 。例如,它可以用来制造具有潜在抗炎和镇痛作用的化合物。

农业:农药和杀菌剂开发

在农业中,这种化学物质作为合成农药和杀菌剂的前体。 它的衍生物可以帮助控制影响作物的害虫和疾病,从而提高农业生产力 。

材料科学:聚合物研究

2,4,6-三氯苯基异氰酸酯中的异氰酸酯基团对亲核试剂具有很高的反应性,这在材料科学中被用于开发聚合物。 它可以用来改变材料的表面性质或创造具有特定功能的新型聚合物结构 。

环境科学:分析研究

环境科学家在分析化学中使用2,4,6-三氯苯基异氰酸酯来定量和定性各种环境污染物。 它的衍生物可以作为标记物或探针来检测生态系统中存在的有害物质 。

工业应用:化学制造

在工业上,2,4,6-三氯苯基异氰酸酯参与染料、树脂和其他化学品的制造。 它是一个通用的构建模块,可以被纳入复杂的工业流程,以生产各种化学产品 。

分析化学:衍生化试剂

在分析化学中,这种化合物用作衍生化试剂,以提高复杂混合物中物质的可检测性和可测量性。 它在增强光谱分析中某些化合物的信号方面特别有用 。

生物化学:蛋白质和酶的研究

在生物化学中,研究人员使用2,4,6-三氯苯基异氰酸酯来研究蛋白质相互作用和酶机制。 它可以用来标记或修饰蛋白质中的氨基酸,有助于阐明它们的结构和功能 。

药物:药物设计与发现

在制药行业,这种化合物的反应性被利用于药物设计和发现。 它可以用来创建用于高通量筛选的小分子库,有可能导致新药物的开发 。

作用机制

Target of Action

The primary targets of 2,4,6-Trichlorophenyl isocyanate are the respiratory system, gastrointestinal system, eyes, and skin . The compound interacts with these biological systems, leading to various physiological responses.

Mode of Action

2,4,6-Trichlorophenyl isocyanate interacts with its targets primarily through chemical reactions. It is known to decompose on heating, producing toxic and corrosive fumes including hydrogen chloride and chlorine . These fumes can cause irritation and damage to the respiratory system, gastrointestinal system, eyes, and skin .

Biochemical Pathways

It is known that the compound can cause a chemiluminescent reaction when combined with a fluorescent dye, a solvent, a weak base, and hydrogen peroxide . This reaction could potentially affect various biochemical pathways, leading to downstream effects such as cellular damage.

Pharmacokinetics

Given its chemical properties, it is likely that the compound has low solubility in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of 2,4,6-Trichlorophenyl isocyanate’s action primarily involve irritation and potential damage to the respiratory system, gastrointestinal system, eyes, and skin . In addition, the compound’s ability to cause a chemiluminescent reaction could potentially lead to oxidative stress and cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trichlorophenyl isocyanate. For instance, the compound decomposes on heating , suggesting that temperature is a crucial factor in its stability. Moreover, given its low solubility in water , the presence of moisture could also affect its action and efficacy

安全和危害

未来方向

A recent study has shown that different quantities of diphenylamine (DPA) units incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions can control the intramolecular charge transfer and near-infrared photothermal conversion . This suggests that organic radicals have potential for application in photothermal therapy in the near future .

生化分析

Biochemical Properties

The nature of these interactions is typically covalent bonding, leading to the formation of urethane or urea linkages .

Cellular Effects

Isocyanates are generally known to be cytotoxic and can cause cell death . They can influence cell function by disrupting protein structure and function, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isocyanates are known to react with nucleophilic groups in biological molecules, leading to changes in their structure and function . This can result in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Isocyanates are generally reactive and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is limited information available on the effects of 2,4,6-Trichlorophenyl isocyanate at different dosages in animal models. Isocyanates are generally toxic and can cause adverse effects at high doses .

Metabolic Pathways

Isocyanates are generally metabolized through conjugation reactions with glutathione, leading to the formation of mercapturic acid derivatives .

Transport and Distribution

Isocyanates are generally lipophilic and can diffuse across cell membranes .

Subcellular Localization

Due to their reactivity, isocyanates can potentially localize to regions of the cell where their target molecules are abundant .

属性

IUPAC Name |

1,3,5-trichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWXVDWKFAUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346614 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-31-9 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorophenyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Preparation of 2,4,6-trichlorophenyl isocyanate"?

A1: The research paper focuses on the synthesis of 2,4,6-trichlorophenyl isocyanate. [] While the abstract doesn't delve into specific applications, the title suggests the research focuses on developing or optimizing a method for producing this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

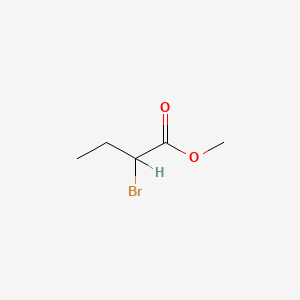

![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)